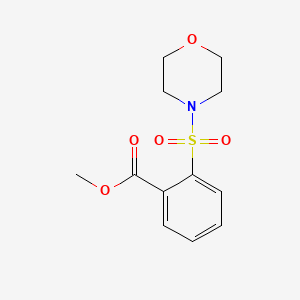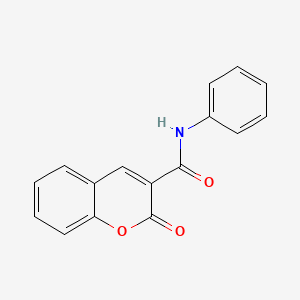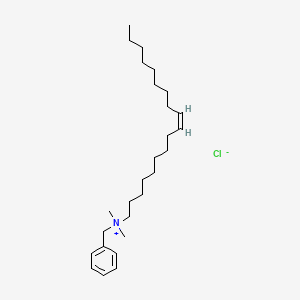
Benzyldimethyloleylammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Benzyldimethyloleylammonium chloride is synthesized through the quaternization of oleylamine with benzyl chloride. The reaction typically occurs in an organic solvent such as ethanol or isopropanol, under reflux conditions. The reaction can be represented as follows:
C18H35NH2+C6H5CH2Cl→C18H35N+(CH3)2CH2C6H5Cl−
Industrial Production Methods
In industrial settings, the production of olealkonium chloride involves the same quaternization reaction but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove by-products and unreacted starting materials .
化学反应分析
Types of Reactions
Benzyldimethyloleylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: this compound can react with nucleophiles such as hydroxide ions, leading to the formation of oleyl alcohol and benzyl alcohol.
Oxidation Reactions: Under oxidative conditions, the oleyl group can be converted to oleic acid.
Reduction Reactions: The benzyl group can be reduced to toluene under strong reducing conditions.
Major Products
Substitution: Oleyl alcohol, benzyl alcohol
Oxidation: Oleic acid
Reduction: Toluene
科学研究应用
Benzyldimethyloleylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies for its antimicrobial properties.
Medicine: Investigated for its potential use in antimicrobial formulations and drug delivery systems.
Industry: Utilized in personal care products, disinfectants, and as an antistatic agent in textile manufacturing
作用机制
Benzyldimethyloleylammonium chloride exerts its effects primarily through its cationic nature. It interacts with negatively charged surfaces, such as bacterial cell membranes, leading to disruption and cell lysis. This antimicrobial action is due to the compound’s ability to integrate into lipid bilayers, causing increased permeability and leakage of cellular contents .
相似化合物的比较
Similar Compounds
- Cetrimonium chloride
- Stearalkonium chloride
- Behentrimonium methosulfate
Comparison
Benzyldimethyloleylammonium chloride is unique due to its long oleyl chain, which imparts superior conditioning and antistatic properties compared to shorter-chain analogs like cetrimonium chloride. Additionally, its antimicrobial efficacy is enhanced by the presence of the benzyl group, making it more effective in formulations requiring both conditioning and antimicrobial properties .
属性
CAS 编号 |
37139-99-4 |
|---|---|
分子式 |
C27H48ClN |
分子量 |
422.1 g/mol |
IUPAC 名称 |
benzyl-dimethyl-[(Z)-octadec-9-enyl]azanium;chloride |
InChI |
InChI=1S/C27H48N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;/h11-12,19-21,23-24H,4-10,13-18,22,25-26H2,1-3H3;1H/q+1;/p-1/b12-11-; |
InChI 键 |
RWUKNUAHIRIZJG-UHFFFAOYSA-M |
SMILES |
CCCCCCCCC=CCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


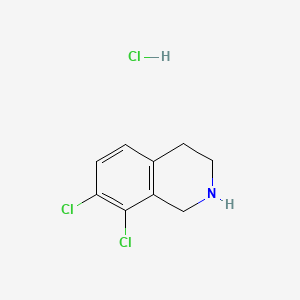


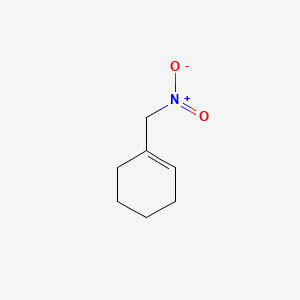




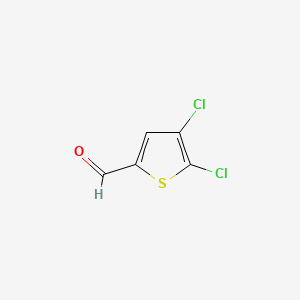
![7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one](/img/new.no-structure.jpg)


